Imatinib-N-oxide is a metabolite of Imatinib, a tyrosine kinase inhibitor primarily known for its use in treating chronic myeloid leukemia. Chemically, Imatinib-N-oxide is formed by the N-oxidation of the piperazine ring within the Imatinib structure. Specifically, oxidation occurs at the N-4 position of the piperazine ring, where a methyl group is attached . This metabolite has garnered interest in scientific research due to its potential role in understanding Imatinib metabolism and disposition within the body.
Imatinib (Piperidine)-N-oxide is a derivative of imatinib, a prominent tyrosine kinase inhibitor primarily used in treating chronic myelogenous leukemia and gastrointestinal stromal tumors. This compound features a piperidine ring, a six-membered nitrogen-containing heterocycle that contributes to its biological activity. The presence of the N-oxide functional group enhances its pharmacological properties, making it a subject of interest in both synthetic chemistry and medicinal research.
Imatinib (Piperidine)-N-oxide is often synthesized as a by-product during the production of imatinib. It can also be obtained through specific oxidation reactions involving imatinib as the starting material, typically using oxidizing agents such as hydrogen peroxide in the presence of acids like acetic acid .
This compound is classified under small molecule inhibitors, specifically targeting tyrosine kinases. It belongs to the broader category of pharmaceutical compounds utilized in cancer therapy due to its ability to inhibit critical signaling pathways involved in tumor growth and proliferation.
The synthesis of Imatinib (Piperidine)-N-oxide generally involves the oxidation of imatinib. One common method is the use of hydrogen peroxide as an oxidizing agent, often facilitated by a catalyst such as acetic acid. The reaction conditions must be carefully controlled to ensure selective oxidation, which converts the nitrogen atom in the piperidine ring into an N-oxide derivative.
Imatinib (Piperidine)-N-oxide can be represented by its molecular formula . The structural representation highlights the piperidine ring along with other functional groups characteristic of imatinib derivatives.
Imatinib (Piperidine)-N-oxide participates in several chemical reactions:
Imatinib (Piperidine)-N-oxide primarily exerts its effects by inhibiting the BCR-ABL tyrosine kinase, which is crucial for the survival and proliferation of chronic myelogenous leukemia cells. This inhibition occurs through binding at the ATP pocket within the kinase's active site, thereby preventing phosphorylation of downstream targets involved in cell growth and survival.
Relevant data indicate that Imatinib (Piperidine)-N-oxide interacts with various biomolecules, influencing cellular processes through its mechanism of action.
Imatinib (Piperidine)-N-oxide is primarily studied for its potential applications in cancer therapy due to its role as a tyrosine kinase inhibitor. Its synthesis serves not only as a precursor for more complex molecules but also as a reagent in organic synthesis processes aimed at developing new therapeutic agents.
Chemical Identity:Imatinib (piperidine)-N-oxide (CAS: 571186-91-9), also designated as CGP 71422 or Imatinib piperidine N-oxide, is a structural analog and metabolite of the tyrosine kinase inhibitor Imatinib (STI571). It belongs to the 2-phenylaminopyrimidine class of small molecules. The core structure retains Imatinib’s benzamide and pyrimidinylaminophenyl pharmacophores but features a critical N-oxidation at the terminal nitrogen of the piperazine-methylpiperidine moiety [1] [4] [10].
Structural Features:
Table 1: Nomenclature and Key Identifiers of Imatinib (Piperidine)-N-oxide
Systematic Name | Synonym(s) | CAS Registry No. | Molecular Formula | Structure Identifier |
---|---|---|---|---|
4-[(4-Methyl-1-oxidopiperazin-1-ium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | CGP 71422; Imatinib piperidine N-oxide; FI24543 | 571186-91-9 | C₂₉H₃₁N₇O₂ | Piperazine ring N-oxide |
Identification in Metabolism Studies:Imatinib (piperidine)-N-oxide was first identified during investigations into the metabolic fate of Imatinib in humans and preclinical models. Early studies using techniques like HPLC coupled with mass spectrometry (LC-MS/MS) detected this metabolite in patient urine samples collected within 2 hours post-dose, indicating its formation during first-pass metabolism or rapid hepatic processing. However, it was notably absent at 24 hours, suggesting further metabolism or excretion [1] [6] [7].
Synthetic Origin:The compound is also a known synthetic by-product during the industrial manufacture of Imatinib mesylate. Process-related impurities like the piperidine-N-oxide form during oxidation steps and must be controlled to meet pharmaceutical purity standards [10].
Metabolic Pathway:
Table 2: Origins and Characteristics of Imatinib (Piperidine)-N-oxide
Origin | Key Study/Context | Detected In | Significance |
---|---|---|---|
Metabolic Metabolite | Human ADME studies using ¹⁴C-Imatinib | Urine (early timepoints: ≤2h); Plasma (minor) | Minor metabolic pathway (CYP3A4/FMO-mediated) |
Synthetic By-product | Imatinib manufacturing process | Drug substance/product as impurity | Requires strict control per ICH guidelines; Demonstrates susceptibility of piperazine to oxidation |
Structure-Activity Relationship (SAR) Investigations:The generation of Imatinib (piperidine)-N-oxide provided crucial insights into the SAR of 2-phenylaminopyrimidine TKIs:
Diagnostic & Mechanistic Tool:
Table 3: Comparative Profile of Key Imatinib Metabolites in Research
Metabolite | Structure Key Change | Enzymatic Formation | Relative Potency (vs. Imatinib) | Primary Research Utility |
---|---|---|---|---|
Imatinib (Parent) | None | N/A | 1.0 (Reference) | Gold standard TKI |
N-Desmethyl Imatinib (CGP74588) | Demethylation of piperazine methyl | CYP3A4/CYP3A5 | ~0.3 - 0.5 | Major active metabolite; Contributes to efficacy/toxicity |
Imatinib (Piperidine)-N-oxide (CGP 71422) | Oxidation of piperazine N | CYP3A4 / FMO? | << 0.1 (Significantly reduced) | SAR studies; Transporter probe (ABCG2) |
Pyridine-N-oxide Imatinib | Oxidation of pyridyl N | CYP? / FMO? | Unclear (Minor metabolite) | Limited research utility |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1